Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-cyanopyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-9(13)7-15-10-8(6-11)4-3-5-12-10/h3-5H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMNCLGAIALLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis is the most widely reported method. It involves the nucleophilic substitution of a pyridinol derivative with ethyl chloroacetate in the presence of a base. For example:
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Starting material : 3-Cyanopyridin-2-ol or its deprotonated form (3-cyanopyridin-2-olate).
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Reagents : Ethyl chloroacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
The reaction proceeds via an Sₙ2 mechanism , where the alkoxide ion attacks the electrophilic carbon of ethyl chloroacetate. Base strength and solvent polarity critically influence regioselectivity, favoring O-alkylation over N-alkylation14.
Optimization and Yield
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Base selection : K₂CO₃ or NaH ensures efficient deprotonation without overalkylation.
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Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the pyridinol oxygen.
Solid-Phase Synthesis for Oligopeptide Applications
Methodology
This approach, adapted from peptide chemistry, employs solid-phase supports to minimize racemization and simplify purification:
Advantages and Limitations
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Advantages : High purity (>95%), scalability for combinatorial libraries.
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Limitations : Requires specialized equipment and resins, limiting cost-effectiveness for small-scale synthesis.
Microwave-Assisted Alkylation
Protocol
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:
Performance Metrics
One-Pot Tandem Reactions
Integrated Synthesis
A tandem protocol combines pyridine ring formation and O-alkylation:
Key Data
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 73–85 | 3–6 h | Low | High |
| Solid-Phase | >95 | 12–24 h | High | Moderate |
| Microwave-Assisted | 82–89 | 15–20 min | Medium | High |
| One-Pot Tandem | 68–75 | 4–8 h | Low | Moderate |
Critical Considerations for Industrial Applications
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Various substituted esters or ethers.
Hydrolysis: 2-[(3-cyanopyridin-2-yl)oxy]acetic acid.
Reduction: Ethyl 2-[(3-aminopyridin-2-yl)oxy]acetate.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyanopyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Ethyl 2-[(3-cyanopyridin-2-yl)thio]acetate
- Structural Difference : Replacement of the oxygen atom with sulfur.
- Impact : Thioether linkage may enhance lipophilicity and alter metabolic stability. This compound reacts with hydrazine hydrate to form pyrazolopyridine derivatives, demonstrating versatility in heterocyclic synthesis .
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
- Structural Difference : Incorporation of bromo and nitro groups at the 5- and 3-positions, respectively.
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- Structural Difference : Pyridine ring replaced by a coumarin (chromen-2-one) system.
- Impact: Coumarin derivatives exhibit notable biological activities (e.g., anticancer, antioxidant) due to π-conjugation and hydrogen-bonding capabilities. Crystallizes in a monoclinic C2/c space group with weak C–H⋯O interactions and π-π stacking .
Dopamine D4 Receptor Ligands
- Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate derivatives are precursors for carbon-11-labeled PET tracers targeting dopamine D4 receptors, highlighting the cyano group's role in receptor affinity .
- Comparison: Analogs lacking the cyano group (e.g., simple pyridinyl ethers) show reduced specificity for D4 receptors, underscoring the cyano moiety's importance .
Antimicrobial and Anticancer Derivatives
- Coumarin-based analogs (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) demonstrate antimicrobial and anticancer properties via interactions with cytochrome P450 enzymes .
- Comparison: The cyanopyridinyl scaffold may offer distinct binding modes compared to coumarin systems, influencing target selectivity .
Physicochemical Properties
Biological Activity
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound is characterized by the following structural attributes:
- Molecular Formula : C₁₀H₁₀N₂O₃
- SMILES Notation : CCOC(=O)COC1=C(C=CC=N1)C#N
- InChIKey : NHXMNCLGAIALLI-UHFFFAOYSA-N
The compound features a pyridine ring substituted with a cyano group and an ethoxycarbonyl moiety, contributing to its reactivity and biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through interactions with various molecular targets:
- Enzyme Modulation : The compound may act as a ligand in biochemical assays, influencing enzyme activity through competitive inhibition or activation pathways. Its interactions are believed to involve hydrogen bonding and π-π interactions with target proteins.
- Antioxidant Properties : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant effects, which could be beneficial in reducing oxidative stress in cellular environments .
- Anticancer Activity : this compound has been implicated in cancer research, particularly in its potential to induce apoptosis in cancer cells. This effect is mediated by the modulation of apoptotic pathways, including the elevation of caspase 3 expression .
In Vivo Studies
A study evaluated the sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in mice. The results demonstrated significant anticancer properties, showing a reduction in EAC cell volume and count. Histopathological examinations confirmed improvements in liver and kidney tissues following treatment, indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Mthis compound | Moderate anticancer effects | Contains a methyl ester instead of an ethyl ester. |
| 3-Cyano-4,6-dimethylpyridine | Antioxidant and enzyme inhibition | Core structure without ester functionality. |
| Ethyl 2-(3-cyano-pyridin-2-yloxy)acetate | Potentially different biological activities | Variations in substitution patterns may influence activity. |
This table highlights how structural variations can lead to differing biological activities among related compounds.
Q & A
Q. What are the established synthetic routes for Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-cyano-2-hydroxypyridine with ethyl bromoacetate in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux in acetone for 4–6 hours . Yields range from 85–90% after purification by recrystallization. Key spectroscopic validation includes IR (C≡N stretch at ~2224 cm⁻¹, C=O at ~1756 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl ester protons at δ ~4.3 ppm and aromatic pyridine protons at δ ~7–8 ppm) .
Q. How is the compound characterized spectroscopically?
- IR Spectroscopy : Confirms functional groups (C≡N, ester C=O).
- NMR : ¹H NMR identifies ethyl ester protons (quartet at δ ~4.3 ppm, triplet at δ ~1.3 ppm) and pyridine/acetate backbone protons. ¹³C NMR distinguishes carbonyl carbons (δ ~168–170 ppm) and nitrile carbons (δ ~115–120 ppm) .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonding and π-π stacking in coumarin analogs) .
Q. What are common reactivity patterns of this compound?
The ethoxyacetate moiety undergoes hydrolysis to carboxylic acids under acidic/basic conditions. The nitrile group can participate in cyclization reactions (e.g., forming thieno[2,3-b]pyridines with thiols or amines) . The pyridine oxygen is a potential site for further alkylation or arylation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or selectivity?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to acetone.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reactivity in biphasic systems.
- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How to resolve contradictions in crystallographic data vs. computational models?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise from crystal packing effects (e.g., C–H⋯O interactions). Refinement using SHELXL with anisotropic displacement parameters and validation via Hirshfeld surface analysis can mitigate errors .
Q. What strategies are used to study structure-activity relationships (SAR) for kinase inhibition?
- Substituent Variation : Replace the 3-cyano group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity.
- Biological Assays : Test derivatives against PIM-1 kinase using competitive ATP-binding assays and apoptosis induction studies (IC₅₀ values correlate with substituent electronegativity) .
Q. How to address instability during biological evaluation?
- pH Stability : Monitor degradation in PBS buffer (pH 7.4) via HPLC.
- Prodrug Design : Mask the ester group as a tert-butyl ether to enhance plasma stability .
Q. What computational methods predict metabolic pathways?
- QSAR Models : Use Molinspiration or SwissADME to predict cytochrome P450 interactions.
- Docking Simulations : AutoDock Vina assesses binding to hepatic enzymes (e.g., CYP3A4) .
Q. How to validate synthetic intermediates in multi-step protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
